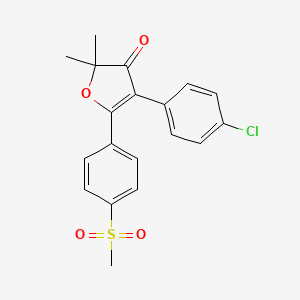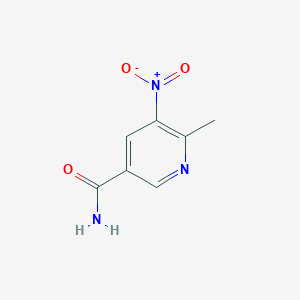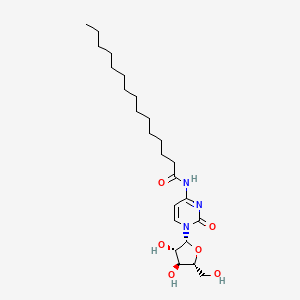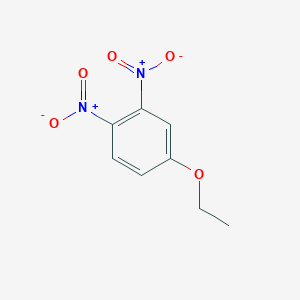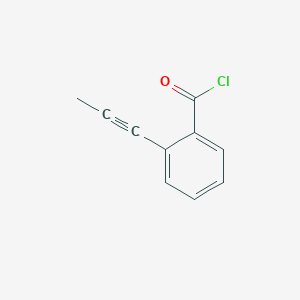
2-(Prop-1-yn-1-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a propynyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)benzoyl chloride typically involves the reaction of 2-(Prop-1-yn-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
C9H7COOH+SOCl2→C9H7COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propynyl group can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-yn-1-yl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The propynyl group can also participate in reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Lacks the propynyl group, making it less versatile in certain reactions.
2-(Prop-1-yn-1-yl)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.
2-(Prop-2-yn-1-yloxy)benzoyl Chloride: Contains an ether linkage, which can influence its reactivity and applications.
Uniqueness
2-(Prop-1-yn-1-yl)benzoyl chloride is unique due to the presence of both an acyl chloride group and a propynyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
205250-13-1 |
|---|---|
Fórmula molecular |
C10H7ClO |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
2-prop-1-ynylbenzoyl chloride |
InChI |
InChI=1S/C10H7ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3 |
Clave InChI |
CVZRQATUFDTJMW-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


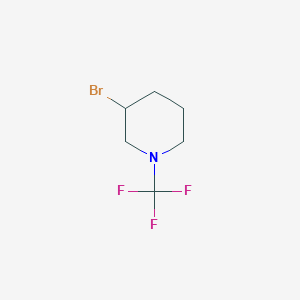
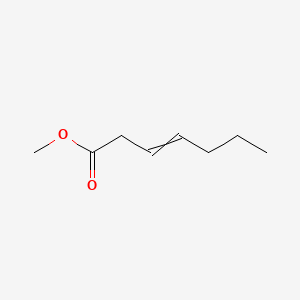
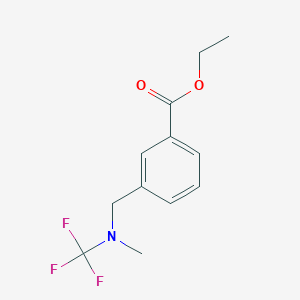
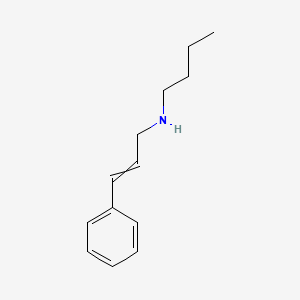
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
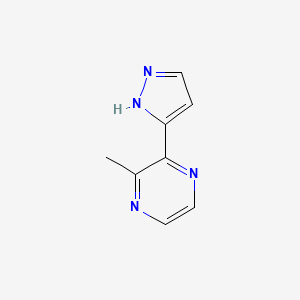
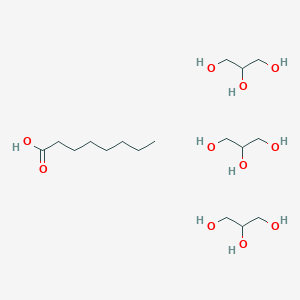
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
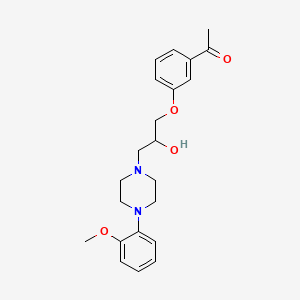
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
